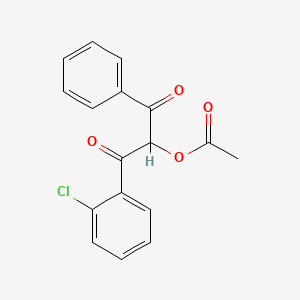![molecular formula C10H21O2P B14617952 Ethyl [di(propan-2-yl)phosphanyl]acetate CAS No. 59356-26-2](/img/structure/B14617952.png)
Ethyl [di(propan-2-yl)phosphanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [di(propan-2-yl)phosphanyl]acetate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanyl group attached to an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [di(propan-2-yl)phosphanyl]acetate typically involves the reaction of di(propan-2-yl)phosphine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [di(propan-2-yl)phosphanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The ethyl acetate moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Oxidation: Phosphine oxides
Substitution: Substituted phosphanyl acetates
Hydrolysis: Carboxylic acids and alcohols
Wissenschaftliche Forschungsanwendungen
Ethyl [di(propan-2-yl)phosphanyl]acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl [di(propan-2-yl)phosphanyl]acetate involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(propan-2-yl)phosphine: A related compound that lacks the ethyl acetate moiety.
Ethyl acetate: A simple ester that lacks the phosphanyl group.
Phosphine oxides: Oxidized derivatives of phosphines.
Uniqueness
Ethyl [di(propan-2-yl)phosphanyl]acetate is unique due to the presence of both the phosphanyl group and the ethyl acetate moiety. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals, making it a versatile compound in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
59356-26-2 |
|---|---|
Molekularformel |
C10H21O2P |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
ethyl 2-di(propan-2-yl)phosphanylacetate |
InChI |
InChI=1S/C10H21O2P/c1-6-12-10(11)7-13(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
LWCRCAPRUCQTEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CP(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
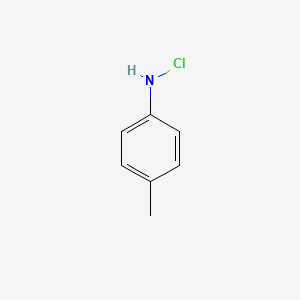
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
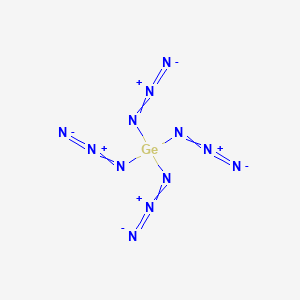
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
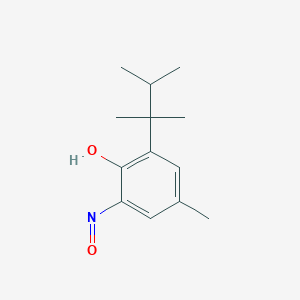
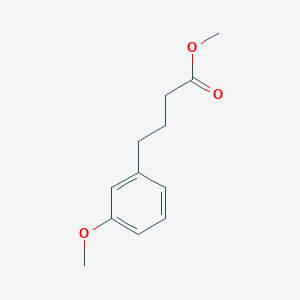
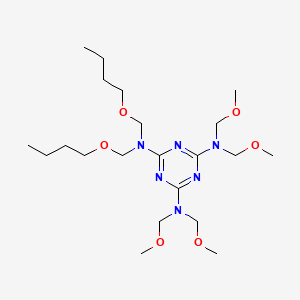
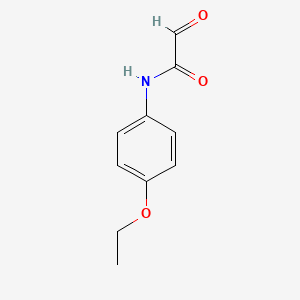
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
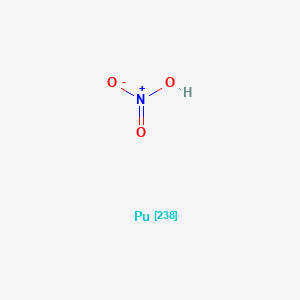
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
